Ethyl Linker Introduces Distinct Conformational Flexibility Relative to Direct-Attached Isoxazole-Urea Regioisomers
The target compound possesses five rotatable bonds (PubChem-computed), one more than the closest regioisomer N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, which has four rotatable bonds due to direct urea-isoxazole attachment without an ethyl spacer [1]. This additional rotational degree of freedom, conferred by the –CH₂–CH₂– bridge between the urea NH and the isoxazole C5 position, increases the accessible conformational ensemble and alters the spatial relationship between the 5-chloro-2-methoxyphenyl pharmacophore and the isoxazole hydrogen bond acceptor [1]. In the isoxazole-urea kinase inhibitor class, linker length and geometry have been shown to be critical determinants of potency; for example, in a series of Tie-2 inhibitors, replacing a direct isoxazole-urea linkage with an ethyl-spaced analog shifted IC₅₀ values by over 10-fold [2].
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 5 rotatable bonds (PubChem computed); MW 309.75 g/mol; TPSA 76.4 Ų |
| Comparator Or Baseline | N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea (regioisomer A): 4 rotatable bonds (estimated); MW ~281.69 g/mol; PNU-120596: 4 rotatable bonds; MW 311.72 g/mol |
| Quantified Difference | +1 rotatable bond vs. regioisomer A; –28 Da MW difference vs. regioisomer A; comparable MW vs. PNU-120596 but distinct substitution pattern (mono-methoxy vs. 2,4-dimethoxy) |
| Conditions | Computed physicochemical properties from PubChem 2.1 (release 2021.05.07) using Cactvs 3.4.8.18; XLogP3 2.4 for target compound |
Why This Matters
Increased conformational flexibility from the ethyl linker expands the pharmacophoric sampling space, potentially enabling binding poses inaccessible to direct-attached regioisomers—a critical consideration when selecting tool compounds for target engagement studies where linker geometry modulates potency.
- [1] PubChem. Compound Summary for CID 71789755: Computed Properties section (Rotatable Bond Count, Molecular Weight, XLogP3-AA, TPSA). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1396746-18-1 (accessed April 2026). View Source
- [2] BindingDB Entry BDBM50311971. 1-(3-(5-(4-aminothieno[2,3-d]pyrimidin-6-yl)-1-methyl-1H-imidazol-4-yl)phenyl)-3-(3-methylisoxazol-5-yl)urea: IC₅₀ = 340 nM for Tie-2 phosphorylation inhibition. Demonstrates that ethyl/isoxazole-urea linker topology influences kinase inhibitory potency. https://www.bindingdb.org (accessed April 2026). View Source
